molecular formula C21H23N3O6S B2585151 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide CAS No. 2097888-94-1

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide

Cat. No. B2585151
CAS RN: 2097888-94-1
M. Wt: 445.49
InChI Key: MPNHBKYOBVEAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C21H23N3O6S and its molecular weight is 445.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Potential: Research on similar compounds, such as 1,3,4-thiadiazoles and selenadiazoles, has indicated potential anticancer activity. These compounds were synthesized using reactions involving benzoxazole or benzothiazole moieties and showed efficacy against certain cancer tumors (Abdelall, Mohamed, & Abdelhamid, 2010).

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial and Anti-inflammatory Agents: Compounds similar to the one , including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, have been synthesized and shown to exhibit antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).

Psychotropic, Anti-inflammatory, and Cytotoxicity Studies

  • Psychotropic and Anti-inflammatory Effects: Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are structurally related, revealed significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxic in vitro activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some also showed antimicrobial action (Zablotskaya et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibitor: Studies on benzothiazole derivatives have shown their effectiveness as corrosion inhibitors for steel in acidic environments. These compounds can adsorb onto surfaces, offering physical and chemical protection against corrosion (Hu et al., 2016).

Drug Development and Synthesis

  • Endothelin Receptor Antagonists: Research involving benzodioxole groups, similar to the compound , has contributed to the development of potent endothelin receptor antagonists used in various therapeutic applications (Tasker et al., 1997).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-14(30-16-8-9-19-20(12-16)29-13-28-19)21(25)22-10-11-23-17-4-2-3-5-18(17)24(15-6-7-15)31(23,26)27/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNHBKYOBVEAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide

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